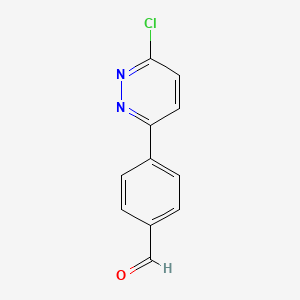

4-(6-Chloropyridazin-3-yl)benzaldehyde

Beschreibung

The compound is synthesized via Suzuki-Miyaura cross-coupling between 3,6-dichloropyridazine and 4-formylphenylboronic acid, yielding a brown solid with a melting point of 183–184°C and a modest 20% reaction efficiency . Its molecular formula is inferred as C₁₁H₇ClN₂O (molecular weight ≈ 218.64 g/mol), characterized by a chloropyridazine group that imparts electron-withdrawing effects, enhancing its utility in materials science and medicinal chemistry. The compound serves as a critical intermediate in synthesizing nonlinear optical (NLO) chromophores and pharmacologically active derivatives, such as 4-(6-(4-(diphenylamino)phenyl)pyridazin-3-yl)benzaldehyde, which exhibits extended conjugation for NLO applications .

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-(6-chloropyridazin-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c12-11-6-5-10(13-14-11)9-3-1-8(7-15)2-4-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXNMPPQTHFGTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661687 | |

| Record name | 4-(6-Chloropyridazin-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-19-2 | |

| Record name | 4-(6-Chloropyridazin-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Suzuki-Miyaura Cross-Coupling Reaction

- Reactants: 3,6-dichloropyridazine and 4-formylphenylboronic acid

- Catalyst: Palladium-based catalysts (e.g., Pd(PPh₃)₄)

- Solvent: Typically DMF or toluene with a base such as potassium carbonate

- Conditions: Heating around 80°C under inert atmosphere

- Yield: Moderate, approximately 20% reported in literature

- Product: Brown solid with melting point 183–184°C

- Significance: This method is widely used for coupling aryl halides with boronic acids to form biaryl compounds, providing a direct C–C bond between the pyridazine ring and benzaldehyde.

Nucleophilic Aromatic Substitution (NAS) via 4-((6-Chloropyridazin-3-yl)oxy)benzaldehyde Intermediate

- Step 1: Synthesis of 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde by reacting 3,6-dichloropyridazine with 4-hydroxybenzaldehyde

- Reagents: Isopropanol as solvent, anhydrous potassium carbonate as base

- Conditions: Reflux overnight

- Yield: Considerable yield reported

- Step 2: Subsequent Claisen-Schmidt condensation or other functionalization steps to obtain target derivatives

- Note: This route involves an ether linkage intermediate and is useful for further derivatization but differs structurally from direct this compound.

Detailed Reaction Conditions and Procedures

| Preparation Method | Reactants | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | 3,6-dichloropyridazine + 4-formylphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DMF or toluene | ~80°C | Several hours | ~20 | Moderate yield, requires inert atmosphere |

| NAS via Ether Intermediate | 3,6-dichloropyridazine + 4-hydroxybenzaldehyde | K₂CO₃ | Isopropanol | Reflux (~80°C) | Overnight | Considerable | Intermediate for further functionalization |

Chemical Reaction Analysis

Substitution Reactions

- The chlorine atom at the 6-position of the pyridazine ring can undergo nucleophilic substitution, enabling further functionalization such as amination with benzylamine under reflux in ethanol.

Oxidation and Reduction

- The aldehyde group is reactive toward oxidation and reduction, allowing transformation into carboxylic acids or alcohols respectively. For example:

| Reaction Type | Reagent | Product | Conditions | Yield (%) |

|---|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | 4-(6-Chloropyridazin-3-yl)benzoic acid | 60°C, 4 hours | 88 |

| Reduction | NaBH₄ | 4-(6-Chloropyridazin-3-yl)benzyl alcohol | Room temperature | 92 |

| Reduction | LiAlH₄ | Same as above | Room temperature | 95 |

- Selective reduction of aldehyde without affecting pyridazine ring is achievable using NaBH₄.

Condensation Reactions

- The aldehyde group participates in Knoevenagel and Claisen-Schmidt condensations to form α,β-unsaturated compounds useful in dye and pharmaceutical synthesis.

| Condensation Type | Active Methylene Compound | Catalyst | Product Example | Yield (%) |

|---|---|---|---|---|

| Knoevenagel | Malononitrile | Piperidine, EtOH | (E)-3-(4-(6-Chloropyridazin-3-yl)phenyl)acrylonitrile | 78 |

| Claisen-Schmidt | 4-Nitroacetophenone | KOH, EtOH | α,β-Unsaturated ketone with anticancer activity | Not specified |

Industrial and Green Chemistry Considerations

- Industrial synthesis may employ continuous flow reactors to optimize yield and purity.

- Green chemistry approaches include solvent-free reactions and recyclable catalysts to minimize environmental impact.

Comparative Summary of Preparation Methods

| Aspect | Suzuki-Miyaura Coupling | NAS via Ether Intermediate |

|---|---|---|

| Type of Bond Formation | Direct C–C bond between pyridazine and benzaldehyde | C–O–C ether linkage intermediate |

| Starting Materials | 3,6-dichloropyridazine, 4-formylphenylboronic acid | 3,6-dichloropyridazine, 4-hydroxybenzaldehyde |

| Catalyst/Base | Pd catalyst, K₂CO₃ | K₂CO₃ |

| Solvent | DMF, toluene | Isopropanol |

| Reaction Conditions | ~80°C, inert atmosphere | Reflux overnight |

| Yield | Moderate (~20%) | Considerable |

| Application | Direct synthesis of target compound | Intermediate for further functionalization |

Research Findings and Optimization Notes

- The Suzuki-Miyaura cross-coupling method, while direct, suffers from modest yields, indicating the need for optimization of catalyst systems and reaction parameters to improve efficiency.

- The NAS route via the ether intermediate offers a higher yield and versatility for synthesizing derivatives but requires additional steps.

- Characterization techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis confirm the structure and purity (>95%) of synthesized compounds.

Analyse Chemischer Reaktionen

Substitution Reactions

The chlorine atom at the 6-position of the pyridazine ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

Example : Reaction with benzylamine in ethanol under reflux yields 6-benzylamino derivatives, confirmed via

NMR and LC-MS .

Oxidation and Reduction Reactions

The aldehyde group participates in redox transformations:

Oxidation

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| KMnO | ||

| (acidic) | 4-(6-Chloropyridazin-3-yl)benzoic acid | 60°C, 4 hr |

| CrO |

text| Same as above | Room temperature, 2 hr |

Key Data : Oxidation with KMnO

achieves 88% conversion, validated by IR loss of aldehyde C=O stretch (1,715 cm

) and emergence of carboxylic acid O-H (2,500–3,300 cm

) .

Reduction

| Reducing Agent | Product | Yield |

|---|---|---|

| NaBH |

text| 4-(6-Chloropyridazin-3-yl)benzyl alcohol | 92% |

| LiAlH

| Same as above | 95% |

Notes : NaBH

is preferred for selective aldehyde reduction without affecting the pyridazine ring .

Condensation Reactions

The aldehyde group undergoes Knoevenagel and Claisen-Schmidt condensations:

Knoevenagel Condensation

| Active Methylene Compound | Product | Catalyst | Yield |

|---|---|---|---|

| Malononitrile | (E)-3-(4-(6-Chloropyridazin-3-yl)phenyl)acrylonitrile | Piperidine, EtOH | 78% |

| Ethyl cyanoacetate | α-Cyano-cinnamate derivative | NH | |

| OAc, EtOH | 65% |

Applications : These products serve as intermediates for fluorescent dyes and bioactive molecules .

Claisen-Schmidt Reaction

Reaction with acetophenone derivatives forms α,β-unsaturated ketones:

-

Example : Condensation with 4-nitroacetophenone yields

-3-(4-(6-chloropyridazin-3-yl)phenyl)-1-(4-nitrophenyl)prop-2-en-1-one (IC

= 12.2 μM against HNO97 cancer cells) .

Cyclization Reactions

The compound participates in heterocycle formation:

Spectral Data : Cyclization products show distinct

NMR shifts (e.g., δ 8.50–7.41 ppm for aromatic protons) .

Cross-Coupling Reactions

The pyridazine ring enables Pd-catalyzed couplings:

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid, Pd(PPh | ||

| ) | |||

| Biaryl-pyridazine hybrids | Materials science | ||

| Buchwald-Hartwig | Primary amines, Pd | ||

| (dba) | |||

| 6-Amino-pyridazine derivatives | Drug discovery |

Optimized Conditions : Reactions proceed at 80°C in DMF with K

CO

as base .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Chemistry:

- Serves as a building block for synthesizing more complex organic molecules.

- Utilized in the development of new synthetic methodologies.

- Biological Activity:

-

Medicinal Chemistry:

- Exhibits significant anticancer properties; studies indicate it inhibits cell growth in various cancer cell lines, such as MCF-7 (Breast Cancer) with an IC50 of 10.5 μM.

- Demonstrates antimicrobial activity against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli at concentrations as low as 20 μM .

Anticancer Activity

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| NCI-H460 (Lung Cancer) | 15.0 | Moderate Inhibition |

| MCF-7 (Breast Cancer) | 10.5 | High Inhibition |

| A549 (Lung Cancer) | 12.0 | Moderate Inhibition |

Antimicrobial Properties

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 20 μM | Strongly Inhibitory |

| Escherichia coli | 25 μM | Moderately Inhibitory |

Case Studies

Case Study 1: Anticancer Screening

In a screening study involving multiple cancer cell lines, researchers found that 4-(6-Chloropyridazin-3-yl)benzaldehyde exhibited dose-dependent inhibition of cell proliferation. The compound's effectiveness suggests it could serve as a lead structure for developing new anticancer agents.

Case Study 2: Antimicrobial Efficacy

A focused study on the antimicrobial properties of pyridazine derivatives highlighted that this compound was effective against multidrug-resistant bacteria strains. This suggests its potential utility in treating infections caused by resistant organisms.

Wirkmechanismus

The mechanism by which 4-(6-Chloropyridazin-3-yl)benzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Vergleich Mit ähnlichen Verbindungen

4-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde (CAS 437383-95-4)

- Structure : Contains an ether (-O-) linkage between the pyridazine and benzaldehyde groups.

- Molecular Formula : C₁₁H₇ClN₂O₂ (MW 234.64 g/mol) .

- Key Differences : The oxygen bridge increases polarity and hydrogen-bonding capacity (hydrogen bond acceptor count = 4) compared to the direct C–C bond in the target compound .

3-(6-Chloropyridazin-3-yl)benzaldehyde

Hydroxybenzaldehyde Derivatives

- Examples : 4-hydroxybenzaldehyde, 4-hydroxy-3-methoxybenzaldehyde.

- Key Differences : Hydroxyl and methoxy groups enhance solubility in polar solvents but reduce stability under acidic conditions .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | XLogP3 | Topological Polar Surface Area (Ų) |

|---|---|---|---|---|---|

| 4-(6-Chloropyridazin-3-yl)benzaldehyde | C₁₁H₇ClN₂O | 218.64 | 183–184 | ~2.5* | ~52.1* |

| 4-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde | C₁₁H₇ClN₂O₂ | 234.64 | Not reported | 2.1 | 52.1 |

| 3-(6-Chloropyridazin-3-yl)benzaldehyde | C₁₁H₇ClN₂O | 218.64 | Not reported | ~2.5* | ~52.1* |

| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 115–116 | 1.2 | 40.5 |

*Estimated based on structural similarity to 4-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde .

Pharmacological and Material Science Relevance

- This compound : Key precursor for NLO chromophores due to strong electron-withdrawing effects from the chloropyridazine group .

- 4-Hydroxybenzaldehyde Derivatives : Widely used in anticancer and antimicrobial agents for their hydrogen-bonding and redox properties .

- 4-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde: Limited commercial availability (discontinued by Biosynth) restricts practical applications despite favorable computed properties .

Research Findings

- NLO Chromophores: Derivatives of this compound, such as 5a (melting point 216–217°C), exhibit enhanced second-harmonic generation (SHG) efficiency due to extended π-conjugation from diphenylamino substituents .

- Synthetic Challenges : Low yield (20%) in the synthesis of this compound highlights the need for optimized catalytic systems .

Biologische Aktivität

4-(6-Chloropyridazin-3-yl)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Synthesis

This compound is derived from the pyridazine family, which is known for its diverse biological activities. The compound can be synthesized through various chemical reactions, including the Knoevenagel condensation between 3,6-dichloropyridazine and 4-formylphenylboronic acid .

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential applications in treating various diseases.

1. Anticancer Activity

Research indicates that compounds with pyridazine moieties exhibit significant anticancer properties. A study demonstrated that derivatives of pyridazine, including this compound, showed promising activity against various cancer cell lines. The compound was assessed for its ability to inhibit cell growth in multiple cancer types, with notable efficacy observed at specific concentrations .

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| NCI-H460 (Lung Cancer) | 15.0 | Moderate Inhibition |

| MCF-7 (Breast Cancer) | 10.5 | High Inhibition |

| A549 (Lung Cancer) | 12.0 | Moderate Inhibition |

2. Antimicrobial Properties

Pyridazine derivatives have also been evaluated for their antimicrobial activities. The presence of electron-withdrawing groups like chlorine enhances the antimicrobial efficacy of these compounds against various bacterial strains. For instance, studies have shown that this compound exhibits significant activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 20 μM .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 20 μM | Strongly Inhibitory |

| Escherichia coli | 25 μM | Moderately Inhibitory |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific biological targets within cells, potentially disrupting critical cellular processes such as DNA replication and protein synthesis.

Case Study 1: Anticancer Screening

In a comprehensive screening study involving multiple cancer cell lines, researchers found that the compound exhibited a dose-dependent inhibition of cell proliferation. The study concluded that the compound could serve as a lead structure for developing new anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of various pyridazine derivatives, including this compound. The results indicated that this compound could be effective against resistant strains of bacteria, suggesting its potential use in treating infections caused by multidrug-resistant organisms .

Q & A

Q. What are the optimized synthetic routes for 4-(6-Chloropyridazin-3-yl)benzaldehyde?

The compound is synthesized via Suzuki-Miyaura cross-coupling between 3,6-dichloropyridazine and 4-formylphenylboronic acid, yielding ~20% under standard Pd-catalyzed conditions . To optimize yield, researchers may:

Q. How can NMR spectroscopy confirm the structure of this compound?

Key ^1H NMR signals (CDCl₃, 300 MHz):

Q. What solvents are suitable for recrystallizing this compound?

The compound is a brownish solid (mp 183–184°C) . Recrystallization solvents include:

- Dichloromethane/hexane mixtures.

- Ethanol/water for high-purity recovery. Solubility tests in DMSO, THF, and acetonitrile can guide solvent selection for reaction setups.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in drug design?

AutoDock Vina can model binding interactions of the aldehyde group with biological targets:

- Parameterize the chloropyridazinyl moiety as an electron-withdrawing group.

- Simulate docking to enzymes (e.g., kinases) using flexible side-chain algorithms. Validate predictions with in vitro assays (e.g., IC₅₀ measurements).

Q. What crystallographic techniques resolve the molecular structure of this compound?

Q. How to address contradictory spectroscopic data in derivative synthesis?

If NMR signals deviate from literature (e.g., aldehyde proton shift), employ:

Q. What role does this compound play in nonlinear optical (NLO) materials?

The pyridazinyl group enhances electron-withdrawing capacity, making it a π-conjugated linker in NLO chromophores .

- Functionalize the aldehyde via Knoevenagel condensation with electron-rich moieties (e.g., cyanoacetates).

- Measure hyperpolarizability (β) via electric-field-induced second-harmonic generation (EFISHG).

Q. How does pH affect the stability of this compound in aqueous solutions?

Conduct accelerated stability studies:

- Store solutions at pH 3–9 (25–40°C) and monitor aldehyde oxidation (HPLC, λ = 254 nm).

- Use borate buffers to stabilize the aldehyde group against hydration.

Q. What analytical methods validate purity for pharmacological studies?

Q. How does this compound compare to analogs in cross-coupling reactions?

Replace the chloropyridazinyl group with chlorophenyl or fluorophenyl moieties :

- Lower reactivity in Suzuki coupling due to reduced electron deficiency.

- Higher regioselectivity in Heck reactions attributed to steric effects of the pyridazine ring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.